1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea
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Overview
Description
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety substituted with two benzyl groups and a 7-hydroxynaphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea typically involves a multi-component reaction. One common method is the condensation of 2-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction can be catalyzed by various catalysts, such as triethanolammonium acetate, which acts as a green and reusable catalyst . The reaction proceeds efficiently, yielding high amounts of the desired product without the need for column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions and green catalysts is advantageous for industrial applications due to reduced environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and receptor targets, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(7-hydroxynaphthalen-1-yl)urea: Similar structure but with one less benzyl group.
1,1-Dibenzyl-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea: Contains a benzoxazinyl group instead of a hydroxynaphthalenyl group.
Uniqueness
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
648420-21-7 |
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Molecular Formula |
C25H22N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H22N2O2/c28-22-15-14-21-12-7-13-24(23(21)16-22)26-25(29)27(17-19-8-3-1-4-9-19)18-20-10-5-2-6-11-20/h1-16,28H,17-18H2,(H,26,29) |
InChI Key |
SRFWKKYRWZKFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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